N-(2-chloro-5-nitrophenyl)-N-(furan-2-ylcarbonyl)furan-2-carboxamide
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Overview
Description
N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE is a synthetic organic compound characterized by the presence of chloro, nitro, and furan functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.
Furylcarbonylation: Attachment of the furylcarbonyl group to the amine.
Amidation: Formation of the amide bond between the phenyl and furylcarbonyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of the furan rings to more oxidized forms.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic use.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-THIOAMIDE: Similar structure but with a sulfur atom replacing the oxygen in the amide group.
N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-PYRROLAMIDE: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-(2-CHLORO-5-NITROPHENYL)-N-(2-FURYLCARBONYL)-2-FURAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H9ClN2O6 |
---|---|
Molecular Weight |
360.70 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-N-(furan-2-carbonyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H9ClN2O6/c17-11-6-5-10(19(22)23)9-12(11)18(15(20)13-3-1-7-24-13)16(21)14-4-2-8-25-14/h1-9H |
InChI Key |
MVERHDYPBTWRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)N(C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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